![molecular formula C18H17N5O2 B2561856 6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034610-91-6](/img/structure/B2561856.png)

6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

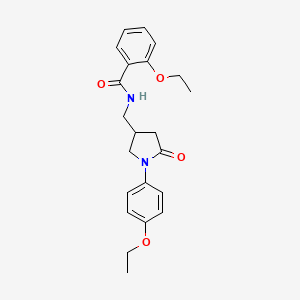

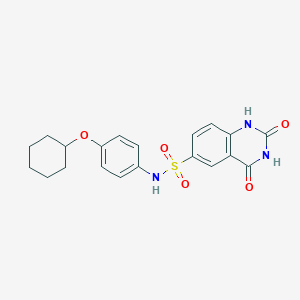

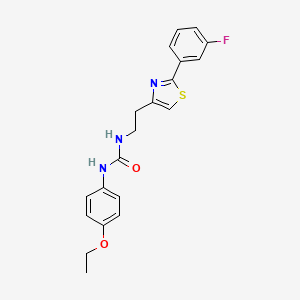

The compound is a derivative of tetrahydroimidazo[1,2-a]pyrimidine . Tetrahydroimidazo[1,2-a]pyrimidines are known for their wide range of biological activities, including antimicrobial, antihypertensive, anticancer, anti-inflammatory, antifungal, analgesic, antioxidant, anticonvulsant, and antiviral properties .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C NMR, Mass, and IR spectral data .Chemical Reactions Analysis

Hydrazones, which are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group, are known to exhibit a wide variety of biological activities . They are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by IR, NMR, and Mass spectral data .Applications De Recherche Scientifique

Imidazo[1,2-b]pyridazines in Antiviral Research

Imidazo[1,2-b]pyridazines, including compounds structurally similar to the requested molecule, have been identified as potent inhibitors of human picornaviruses. This novel structural class, which includes compounds like 2-aminoimidazo[1,2-b]pyridazines, has shown broad-spectrum antirhinoviral and antienteroviral activities. These compounds have been evaluated using plaque reduction and cytopathic effect assays, highlighting their potential in developing antiviral agents (Hamdouchi et al., 2003).

Role in Heterocyclic Synthesis

The molecule is part of the broader family of compounds involved in the synthesis of novel heterocycles. Such compounds have applications in creating new fused heterobicycles, which are crucial in medicinal chemistry for developing new therapeutic agents. This includes the synthesis of pyrazolo[4,3-c]pyridine-3-ols and other related structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Anticancer Properties

Compounds related to the requested molecule have been explored for their antimicrobial and anticancer activities. For example, certain pyrimidine derivatives, which share a structural resemblance, have been synthesized and evaluated for these properties. This highlights the potential of these compounds in developing new treatments for infectious diseases and cancer (Farag, Kheder, & Mabkhot, 2008).

Application in Organic Chemistry and Drug Discovery

The compound's family has been instrumental in organic chemistry, particularly in synthesizing polynuclear heterocycles. These compounds serve as a basis for developing various drugs, demonstrating their versatility and significance in drug discovery (Clercq, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-17-9-8-14(21-22-17)18(25)20-13-6-2-1-5-12(13)15-11-23-10-4-3-7-16(23)19-15/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,20,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGTVMZGWZJWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrobromide](/img/no-structure.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2561789.png)

![Methyl 7-(4-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2561793.png)